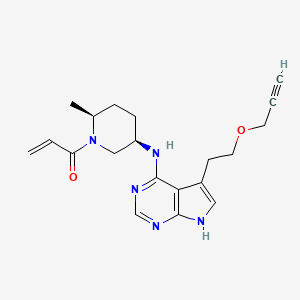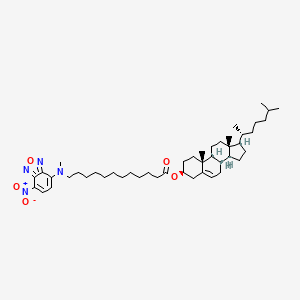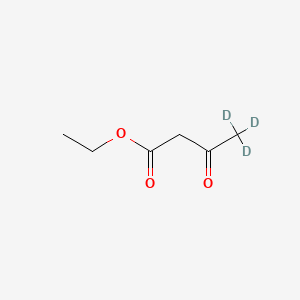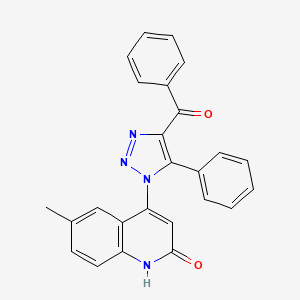
Egfr/brafv600E-IN-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Egfr/brafv600E-IN-2 is a dual inhibitor targeting both the epidermal growth factor receptor (EGFR) and the BRAF V600E mutation. This compound is significant in the field of oncology, particularly for its potential in treating cancers that exhibit mutations in these pathways, such as colorectal cancer and non-small cell lung cancer .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Egfr/brafv600E-IN-2 involves the preparation of purine/pteridine-based derivatives. These derivatives are designed to inhibit both EGFR and BRAF V600E. The synthetic route typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization .
Industrial Production Methods
For industrial production, the compound is prepared using a combination of solvents and reagents. The preparation method for in vivo formula includes dissolving the compound in dimethyl sulfoxide (DMSO), followed by the addition of polyethylene glycol (PEG300) and Tween 80, and finally mixing with double-distilled water (ddH2O) .
Análisis De Reacciones Químicas
Types of Reactions
Egfr/brafv600E-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal yields .
Major Products
The major products formed from these reactions are typically derivatives of the original compound, which may exhibit enhanced or reduced activity depending on the modifications made .
Aplicaciones Científicas De Investigación
Egfr/brafv600E-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of EGFR and BRAF V600E pathways.
Biology: Employed in cellular studies to understand the effects of dual inhibition on cell proliferation and apoptosis.
Medicine: Investigated for its potential in treating cancers with EGFR and BRAF V600E mutations, such as colorectal cancer and non-small cell lung cancer
Mecanismo De Acción
Egfr/brafv600E-IN-2 exerts its effects by inhibiting the activity of both EGFR and BRAF V600E. The compound binds to the active sites of these proteins, preventing their phosphorylation and subsequent activation of downstream signaling pathways. This dual inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Vemurafenib: A BRAF inhibitor used in combination with EGFR inhibitors for treating BRAF V600E mutant cancers.
Erlotinib: An EGFR inhibitor often used in combination with BRAF inhibitors.
Encorafenib: Another BRAF inhibitor used in combination with cetuximab, an EGFR inhibitor.
Uniqueness
Egfr/brafv600E-IN-2 is unique in its ability to simultaneously inhibit both EGFR and BRAF V600E, making it a potent dual inhibitor. This dual inhibition approach is particularly effective in overcoming resistance mechanisms that often arise with single-target therapies .
Propiedades
Fórmula molecular |
C25H18N4O2 |
|---|---|
Peso molecular |
406.4 g/mol |
Nombre IUPAC |
4-(4-benzoyl-5-phenyltriazol-1-yl)-6-methyl-1H-quinolin-2-one |
InChI |
InChI=1S/C25H18N4O2/c1-16-12-13-20-19(14-16)21(15-22(30)26-20)29-24(17-8-4-2-5-9-17)23(27-28-29)25(31)18-10-6-3-7-11-18/h2-15H,1H3,(H,26,30) |
Clave InChI |
FLNFKMUXXNJTEP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)NC(=O)C=C2N3C(=C(N=N3)C(=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


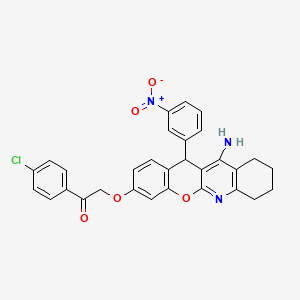

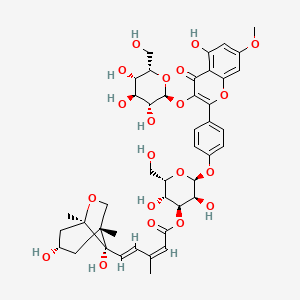
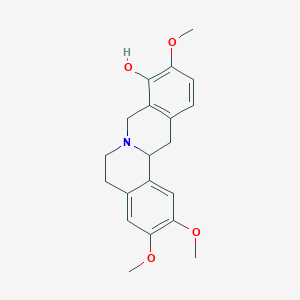

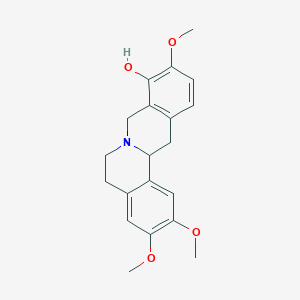
![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-hexadecoxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12392255.png)

